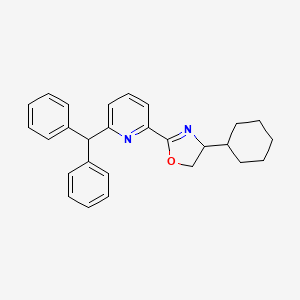
2-(4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)-6-(diphenylmethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)-6-(diphenylmethyl)pyridine is a complex organic compound that features a pyridine ring substituted with a cyclohexyl-dihydro-oxazole and a diphenylmethyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)-6-(diphenylmethyl)pyridine typically involves multi-step organic reactions. A common approach might include:
Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carboxylic acid derivative.
Substitution on the pyridine ring: The pyridine ring can be functionalized through various substitution reactions, such as Friedel-Crafts alkylation or nucleophilic aromatic substitution.
Coupling reactions: The final step may involve coupling the oxazole and diphenylmethyl groups to the pyridine ring using reagents like palladium catalysts under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexyl or diphenylmethyl groups.
Reduction: Reduction reactions could target the oxazole ring or the pyridine ring.
Substitution: Various substitution reactions can occur, especially on the pyridine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Industrially, it could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
作用機序
作用機序は、特定の生物学的標的によって異なります。例えば、酵素阻害剤として作用する場合、酵素の活性部位に結合して基質のアクセスを阻害する可能性があります。分子標的は、タンパク質、核酸、または細胞膜を含み、関連する経路には、シグナル伝達、代謝経路、または遺伝子発現調節が含まれる可能性があります。
6. 類似の化合物との比較
類似の化合物
- 2-(4-シクロヘキシル-4,5-ジヒドロ-1,3-オキサゾール-2-イル)-6-(フェニルメチル)ピリジン
- 2-(4-シクロヘキシル-4,5-ジヒドロ-1,3-オキサゾール-2-イル)-6-(ジフェニルメチル)ベンゼン
独自性
類似の化合物と比較して、2-(4-シクロヘキシル-4,5-ジヒドロ-1,3-オキサゾール-2-イル)-6-(ジフェニルメチル)ピリジンは、官能基の特定の配置により、反応性、生物活性、物理的性質に影響を与える可能性のある独自の性質を示す可能性があります。
類似化合物との比較
Similar Compounds
- 2-(4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)-6-(phenylmethyl)pyridine
- 2-(4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)-6-(diphenylmethyl)benzene
Uniqueness
Compared to similar compounds, 2-(4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)-6-(diphenylmethyl)pyridine might exhibit unique properties due to the specific arrangement of its functional groups, which could influence its reactivity, biological activity, and physical properties.
特性
分子式 |
C27H28N2O |
|---|---|
分子量 |
396.5 g/mol |
IUPAC名 |
2-(6-benzhydrylpyridin-2-yl)-4-cyclohexyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C27H28N2O/c1-4-11-20(12-5-1)25-19-30-27(29-25)24-18-10-17-23(28-24)26(21-13-6-2-7-14-21)22-15-8-3-9-16-22/h2-3,6-10,13-18,20,25-26H,1,4-5,11-12,19H2 |
InChIキー |
TVHFQDPOEWAYCX-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2COC(=N2)C3=NC(=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)acetic acid](/img/structure/B12505794.png)
![2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12505795.png)
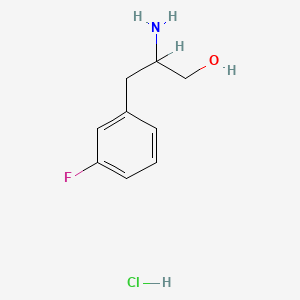
![2-[1-(4H-1,2,4-triazol-3-ylamino)ethylidene]indene-1,3-dione](/img/structure/B12505804.png)
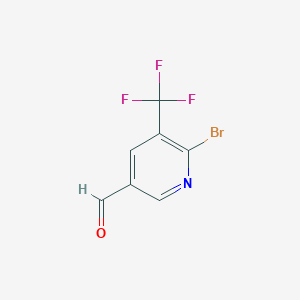
![2-[[6-[[17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12505815.png)
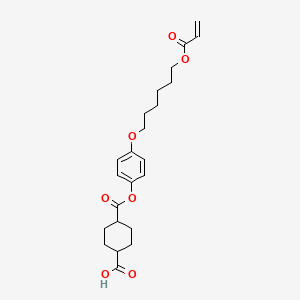
![3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol](/img/structure/B12505823.png)
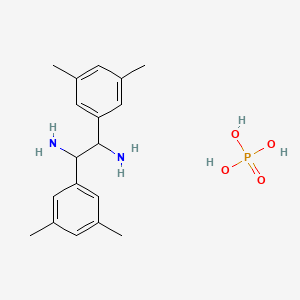
![2-{[6-methyl-4-oxo-3-(propan-2-yl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12505834.png)
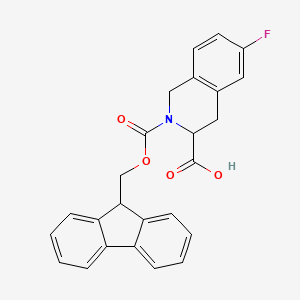
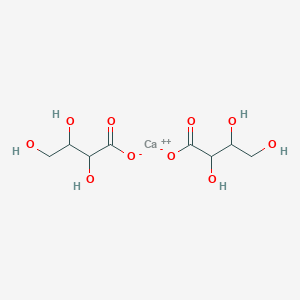
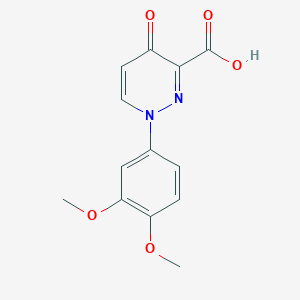
![2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-{[(4-methylphenyl)diphenylmethyl]sulfanyl}propanoic acid](/img/structure/B12505868.png)
